2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine
Overview
Description
“2-Fluoro-4-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Synthesis Analysis
Trifluoromethylpyridines, including “2-Fluoro-4-(trifluoromethyl)pyridine”, have been synthesized and applied in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(trifluoromethyl)pyridine” includes a pyridine ring with fluorine and trifluoromethyl groups attached . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Chemical Reactions Analysis
“2-Fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis
“2-Fluoro-4-(trifluoromethyl)pyridine” is a liquid with a refractive index of n20/D 1.400 and a density of 1.355 g/mL at 25 °C .Scientific Research Applications
Synthesis Strategies
- A novel method for synthesizing poly-substituted pyridines, including those with fluoroalkyl groups like 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine, has been developed. This technique involves C-F bond breaking of anionically activated fluoroalkyl groups, providing high yields under metal-free conditions, enhancing the synthesis process of such pyridines (Chen et al., 2010).
Reactivity and Transformation
- Research on the reactivity of fluoroalkyl-substituted pyridines, like this compound, shows that they can be efficiently transformed into different functional forms. For instance, 2-iodopyridines can be converted almost quantitatively into 2-(trifluoromethyl)pyridines by displacing iodide with trifluoromethylcopper (Cottet & Schlosser, 2002).
Medicinal Chemistry Applications
- Fluorinated pyridine derivatives, which include compounds like this compound, have been studied for their potential use in the treatment of nerve agent poisoning. This research explores the synthesis and characteristics of quaternary pyridine salts as antidotes (Timperley et al., 2005).
Pyridine Derivative Synthesis
- The synthesis of various pyridine derivatives, including this compound, for use in creating tripeptidomimetics, highlights its role in drug discovery. These compounds serve as scaffolds for developing new medicinal compounds (Saitton, Kihlberg, & Luthman, 2004).
Mechanism of Action
Target of Action
It is known to act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
The 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine interacts with its targets through chemical reactions. In the preparation of aminopyridines, it undergoes amination reactions . When used as a catalytic ligand, it aids in the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It is involved in the suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 1355 g/mL at 25 °C .
Result of Action
It is known to be involved in the preparation of aminopyridines and the regioselective preparation of tetramethylbiphenyls .
Action Environment
It is known that the compound is incompatible with oxidizing agents and bases .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It acts as a reactant in the preparation of aminopyridines through amination reactions and serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which influence the reactivity and binding affinity of the compound.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes alterations in the activity of kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites and overall cellular metabolism . The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and specificity for target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The presence of fluorine and trifluoromethyl groups affects the compound’s reactivity and interaction with metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity, leading to specific cellular effects.
Properties
IUPAC Name |
2-fluoro-3-iodo-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKIJAADGFWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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